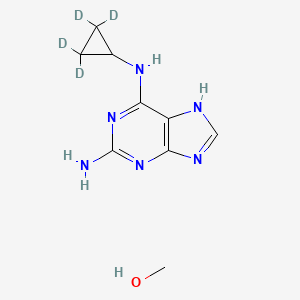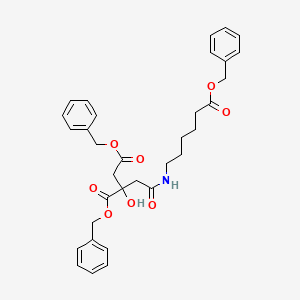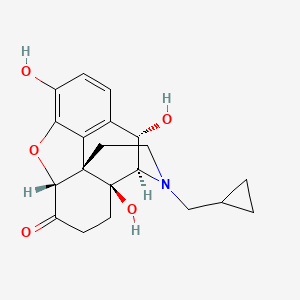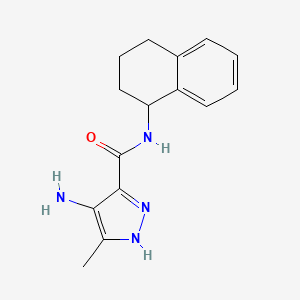
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features an indazole, pyrazole, and pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazines and dicarbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the indazole, pyrazole, and pyridazinone intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrazole moieties.
Reduction: Reduction reactions could target the pyridazinone moiety.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the presence of leaving groups and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: The compound itself.
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-thione: A similar compound with a thione group instead of a ketone.
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of indazole, pyrazole, and pyridazinone moieties, which might confer unique biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C16H14N6O |
|---|---|
分子量 |
306.32 g/mol |
IUPAC 名称 |
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C16H14N6O/c1-21-10-12(8-18-21)22-6-5-16(23)15(20-22)7-11-3-2-4-14-13(11)9-17-19-14/h2-6,8-10H,7H2,1H3,(H,17,19) |
InChI 键 |
CSVDADIYZCPJTC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)CC3=C4C=NNC4=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
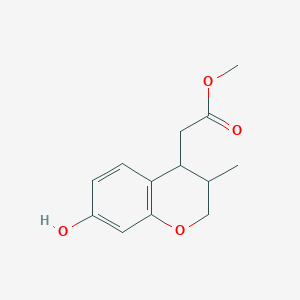

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

